molecular formula C5H3ClIN B048283 3-Chloro-4-iodopyridine CAS No. 77332-79-7

3-Chloro-4-iodopyridine

Cat. No. B048283
CAS RN: 77332-79-7
M. Wt: 239.44 g/mol
InChI Key: SQXBYRRNGPVSAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated pyridines, such as 3-Chloro-4-iodopyridine, typically involves strategic halogenation reactions. For example, the synthesis of related compounds like 2-cholo-3-iodopyridine demonstrates a process involving diazotization and iodination, yielding the product with about 80% efficiency and confirmed structure by 1H NMR and IR (Du Yi-hui, 2009).

Molecular Structure Analysis

Molecular structure analysis of halogenated pyridines reveals their crystalline nature and intermolecular interactions. For instance, the structure of 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide shows a monoclinic structure with positional disorder, highlighting the complexity and unique features of such compounds (J. Hanuza et al., 1997).

Scientific Research Applications

  • Synthesis of Pyridine Alkaloids

    • Application: 3-Iodopyridine, which is similar to 3-Chloro-4-iodopyridine, can be used in the synthesis of pyridine alkaloids such as theonelladins C, niphatesine C, xestamine D, and theonelladins D .
    • Results: The result is the production of specific pyridine alkaloids, which have various uses in biological research and potentially in pharmaceutical applications .
  • Production of NAD±Dependent Inhibitors

    • Application: 2-Iodopyridine, another isomer of iodopyridine, is frequently used as a reagent in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
    • Results: The result is the production of specific NAD±dependent inhibitors, which have various uses in biological research and potentially in pharmaceutical applications .
  • Production of 3-Phenylphenazopyridine

    • Application: 3-Iodopyridine-2,6-diamine, which can potentially be synthesized from 3-Chloro-4-iodopyridine, is an intermediary in the manufacture of 3-Phenylphenazopyridine .
    • Results: The result is the production of 3-Phenylphenazopyridine, which is used for the treatment of pain (urinary tract) .
  • Synthesis of Multifunctional Pyridine Derivatives

    • Application: Iodopyridine, which includes 3-Chloro-4-iodopyridine, is one of a large variety of commercially accessible, highly halogenated heterocyclic compounds. These highly halogenated heterocyclic derivatives are routinely synthesized on an industrial scale for use in biological applications and as intermediates .
    • Results: The result is the production of multifunctional pyridine derivatives, which have various uses in biological research and potentially in pharmaceutical applications .
  • Production of 2-Iodopyridine

    • Application: 2-Iodopyridine is a halopyridine with a chemical formula C5H4IN and the molecular weight 205.00 g/mol. In the production of 2-iodopyridine, iodotrimethylsilicone is utilized as a catalyst. This may be done using either 2-chloropyridine or 2-bromopyridine .
    • Results: The result is the production of 2-Iodopyridine, which is frequently used in the production of human NAD±dependent, 15-hydroxyprostaglandin dehydrogenase inhibitors .
  • Production of 3-Phenylphenazopyridine

    • Application: 3-Iodopyridine-2,6-diamine, which can potentially be synthesized from 3-Chloro-4-iodopyridine, is an intermediary in the manufacture of 3-Phenylphenazopyridine .
    • Results: The result is the production of 3-Phenylphenazopyridine, which is used for the treatment of pain (urinary tract) .

Safety And Hazards

3-Chloro-4-iodopyridine may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .

properties

IUPAC Name

3-chloro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClIN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXBYRRNGPVSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50504043
Record name 3-Chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-iodopyridine

CAS RN

77332-79-7
Record name 3-Chloro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50504043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-iodopyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
SJ Connon, AF Hegarty - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… metal exchange methodology at C-4 using the excellent protocol of Gribble and Saulnier, 6 who obtained no base derived products when 1 was generated from 3-chloro-4-iodopyridine …
Number of citations: 33 pubs.rsc.org
F Cottet, M Schlosser - European Journal of Organic Chemistry, 2004 - Wiley Online Library
… (5)20 and 3-chloro-4-iodopyridine32 were prepared following literature procedures. … After 30 min, when evolution of gas had ceased, 3-chloro-4-iodopyridine32 (25 g, 0.11 mol) was …
GW Gribble - Heterocycles, 1993 - researchgate.net
… Although the generation and trapping of 3.4-pyridyne from 3-chlo1~4lithiopyridine by a halogenmetal exchange protocol fmm 3-chloro-4-iodopyridine remains to be optimized, it is …
Number of citations: 82 www.researchgate.net
C May, CJ Moody - Journal of the Chemical Society, Perkin …, 1988 - pubs.rsc.org
… Other methods for generation of the aryne include the reaction of 3-bromo-4chloropyridine (6) with lithium amalgam,14 the reaction of 3-chloro-4-iodopyridine (7) with butyl-lithium,’ and …
Number of citations: 53 pubs.rsc.org
E Marie, S Bouclé, C Enguehard-Gueiffier, A Gueiffier - Molecules, 2012 - mdpi.com
… Compounds 1a–e were obtained in 71–100% yields by condensation of 2-amino-3-chloro-4-iodopyridine or 2-amino-4-chloro-3-iodopyridine, with the corresponding α-…
Number of citations: 7 www.mdpi.com
MG SAULNIER - 1982 - search.proquest.com
… Thus, treating 3-chloro-4-iodopyridine (98) with 2 equiv of tertbutyllithium at -95 G in dry THF under N2 generated the stable lithiopyridine 2Z» After the addition of furan at -95 C» the …
Number of citations: 2 search.proquest.com
M BOUDAKIAN - … of Heterocyclic Compounds: Pyridine and its …, 1974 - Wiley Online Library
… 3-Bromo-4chloropyridine 3-Chloro-4-iodopyridine …
Number of citations: 1 onlinelibrary.wiley.com
J Becher - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter presents chemistry of pyridine and its derivatives. The use of palladium as catalyst for the preparation of 2-pyridones from 5-methyl-or 5-phenyl-2,4-…
Number of citations: 0 www.sciencedirect.com
GW Gribble, MG Saulnier, MP Sibi… - The Journal of …, 1984 - ACS Publications
Synthesis of 1, 3-Dimethy 1-4-(phenylsulfonyl)-4H-furo [3, 4-6 lindóle (4). At the outset of this research, the ring system represented by 4 was new, 6· 7 although a few examples of …
Number of citations: 166 pubs.acs.org
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
… of nicotine 6 affords 6-chloronicotine 7 after quenching with hexachloroethane, 6and lithium diisopropylamide (LDA) lithiation of 3-chloropyridine8 provides 3-chloro-4-iodopyridine …
Number of citations: 2 books.google.com

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